Dicapryl sodium sulfosuccinate

Overview

Description

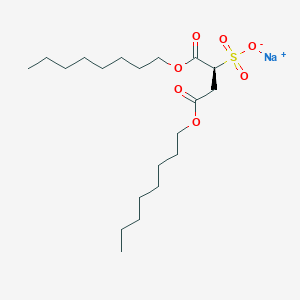

Dicapryl sodium sulfosuccinate (CAS: 23524-64-3), also known as sodium 1,4-didecyl sulphonatosuccinate, is a branched-chain anionic surfactant classified under ester-based sulfosuccinates . Its chemical structure comprises two decyl (C10) ester chains linked to a sulfonated succinic acid backbone, with a sodium counterion. This configuration grants it exceptional wetting, emulsifying, and dispersing properties, making it valuable in:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dicapryl sodium sulfosuccinate involves a two-step process: esterification and sulfonation. In the esterification stage, isooctanol reacts with maleic anhydride in the presence of a catalyst and a color fixative. The reaction is carried out at a temperature of 115°C, followed by an increase in temperature to 185-205°C to complete the esterification, resulting in the formation of diisooctyl maleate .

In the sulfonation stage, diisooctyl maleate undergoes a reflux reaction with sodium hydrogen sulfite and water. During this process, residual isooctanol is removed, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to reduce raw material costs and equipment requirements. The removal of isooctanol during the sulfonation reaction is particularly important to ensure the final product is light in color, has a mild odor, and exhibits good wettability .

Chemical Reactions Analysis

Types of Reactions

Dicapryl sodium sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.

Hydrolysis Reactions: Acidic or basic hydrolysis can occur, with common reagents being hydrochloric acid or sodium hydroxide. The reaction conditions vary depending on the desired rate of hydrolysis.

Major Products Formed

Substitution Reactions: The major products are typically the substituted sulfosuccinate derivatives.

Hydrolysis Reactions: The hydrolysis of this compound results in the formation of sulfosuccinic acid and the corresponding alcohols.

Scientific Research Applications

Dicapryl sodium sulfosuccinate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction rates.

Biology: In biological research, it is employed to solubilize proteins and other biomolecules, facilitating their study and analysis.

Medicine: this compound is used in pharmaceutical formulations as an emulsifier and solubilizer, improving the bioavailability of active ingredients.

Industry: It is widely used in the cosmetics industry as a cleansing agent, emulsion stabilizer, and solubilizer in products such as shampoos, shower gels, and soaps

Mechanism of Action

The primary mechanism of action of dicapryl sodium sulfosuccinate is its surfactant effect. It reduces the surface tension of liquids, allowing for the formation of stable emulsions. This surfactant property enables it to solubilize hydrophobic compounds in aqueous solutions. In biological systems, it can disrupt lipid membranes, enhancing the permeability of cells and facilitating the solubilization of membrane-bound proteins .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Compounds

Structural and Functional Differences

*Calculated based on molecular formulae from cited references.

Key Research Findings

Interfacial Activity and Chain Length

- DOSS (C8) reduces water-hydrophobic material interfacial tension to 1 mN/m , outperforming dihexyl sulfosuccinate (C6, ~5 mN/m) due to its branched hydrophobic tails .

- Dicapryl (C10) is theorized to exhibit even lower tension than DOSS, but experimental data remain scarce .

Performance in Formulations

| Property | This compound | DOSS | Disodium Lauryl Sulfosuccinate |

|---|---|---|---|

| Foaming Capacity | Moderate | Low | High |

| Emulsion Stability | Excellent (O/W systems) | Excellent | Good |

| Skin Irritation | Low | Moderate | Very Low |

| Biodegradability | High | Moderate | High |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Dicapryl sodium sulfosuccinate critical for its surfactant functionality?

this compound (CAS 23524-64-3) is a branched-chain anionic surfactant with a molecular structure comprising two decyl ester groups linked to a sulfonated succinic acid backbone. Key properties include:

- Critical Micelle Concentration (CMC) : Determines its efficiency in reducing surface tension.

- Hydrophilic-Lipophilic Balance (HLB) : Influences its compatibility with polar/nonpolar systems.

- Solubility : High water solubility due to the sulfonate group, but varies with temperature and ionic strength. Experimental determination of these properties should follow standardized protocols, such as surface tension measurements (Wilhelmy plate method) for CMC and phase behavior studies for HLB .

Q. What established synthesis protocols exist for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

- Esterification : Reacting succinic anhydride with decanol to form dicapryl succinate.

- Sulfonation : Introducing a sulfonate group using sulfonic acid derivatives.

- Neutralization : Sodium hydroxide is added to yield the sodium salt. Optimization strategies include controlling reaction temperature (40–60°C), using catalysts like p-toluenesulfonic acid, and purifying via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester and sulfonate group positions.

- Mass Spectrometry (MS) : Validates molecular weight (MW 452.5 g/mol) and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column and UV detection at 210 nm. Cross-validation with pharmacopeial standards (e.g., USP testing protocols) ensures reproducibility .

Advanced Research Questions

Q. How should researchers address discrepancies in reported critical micelle concentration (CMC) values across different studies?

Discrepancies often arise from:

- Methodological variations : Surface tension vs. conductivity measurements.

- Environmental factors : Temperature, pH, and ionic strength. To resolve contradictions, standardize experimental conditions (e.g., 25°C, 0.1 M NaCl) and validate results using multiple techniques. Statistical tools like ANOVA can identify outliers, while meta-analyses of historical data clarify trends .

Q. What experimental strategies are effective for analyzing the interaction of this compound with lipid bilayers or protein systems?

- Fluorescence Spectroscopy : Use pyrene probes to monitor microenvironment polarity changes during lipid-surfactant interactions.

- Differential Scanning Calorimetry (DSC) : Assess thermal stability of lipid bilayers post-surfactant incorporation.

- Circular Dichroism (CD) : Detect conformational changes in proteins exposed to surfactant micelles. Control experiments should include blank lipid/protein systems and titration studies to quantify binding constants .

Q. How can computational modeling complement experimental approaches in predicting the behavior of this compound in novel formulations?

- Molecular Dynamics (MD) Simulations : Model micelle formation and surfactant-lipid interactions at atomic resolution.

- Quantitative Structure-Activity Relationship (QSAR) : Predict CMC and solubility based on alkyl chain length and sulfonate placement. Validate predictions with experimental data (e.g., small-angle X-ray scattering for micelle size/shape) to ensure model accuracy .

Q. What considerations are necessary when incorporating this compound into multi-component surfactant systems?

- Synergistic Effects : Screen combinations with nonionic surfactants (e.g., polysorbates) to enhance micellar stability.

- Phase Behavior Studies : Use ternary phase diagrams to identify compatible ratios of water, oil, and surfactant blends.

- Zeta Potential Measurements : Monitor colloidal stability in mixed systems to prevent aggregation. Document deviations from ideal behavior, such as coacervate formation, to refine formulation guidelines .

Q. Methodological Notes

- Data Reproducibility : Archive raw datasets (e.g., NMR spectra, CMC curves) in repositories like Zenodo for peer validation .

- Ethical Reporting : Disclose synthesis modifications and analytical limitations to avoid selective data bias .

- Cross-Disciplinary Collaboration : Integrate findings from pharmacology (e.g., drug delivery applications) and environmental science (e.g., biodegradability assays) to broaden research impact .

Properties

IUPAC Name |

sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1/t18-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIJACVHOIKRAP-FERBBOLQSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.